4-Fluoro-1,3-benzoxazol-2(3H)-one

描述

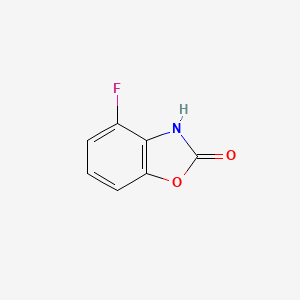

4-Fluoro-1,3-benzoxazol-2(3H)-one (CAS: 590422-12-1) is a halogenated benzoxazolone derivative characterized by a fluorine substituent at the 4-position of the benzoxazole ring and a ketone group at the 2-position . The compound is synthesized via benzoylation reactions, such as the condensation of 2-amino-5-fluorobenzoic acid with acyl chlorides, as demonstrated in related benzoxazolone syntheses . Its structure confers unique electronic properties due to fluorine’s high electronegativity, influencing reactivity and biological interactions.

属性

IUPAC Name |

4-fluoro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNMLICVXVLIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1,3-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with carbonyl compounds under acidic or basic conditions to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

化学反应分析

Types of Reactions

4-Fluoro-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of the fluorine atom or other substituents with different groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products depend on the type of reaction. For example, oxidation might yield a hydroxylated derivative, while substitution could produce various substituted benzoxazoles.

科学研究应用

4-Fluoro-1,3-benzoxazol-2(3H)-one is a fluorinated heterocyclic compound belonging to the benzoxazole family. It has a molecular formula of and a molecular weight of approximately 155.14 g/mol . The presence of the fluorine atom at the 4-position of the benzoxazole ring enhances its chemical reactivity and biological activity, making it useful in a variety of applications, especially in medicinal chemistry.

Scientific Research Applications

This compound is used in interaction studies to determine its binding affinity to various biological targets. Molecular docking studies evaluate its potential as an inhibitor against specific enzymes related to disease pathways. Modifications to the benzoxazole ring can significantly alter binding interactions and enhance efficacy against target proteins.

The presence of the fluorine atom in this compound enhances its lipophilicity and metabolic stability compared to other benzoxazole derivatives, which can lead to improved bioavailability and efficacy in pharmacological applications.

Use as a Scaffold

Benzoxazoles, including this compound, are employed as scaffolds in synthesizing various compounds with biological activities. For example, benzoxazolone carboxamides have been studied for their ability to reduce brain levels of toxic lipids in animal models of neuropathic lysosomal storage diseases .

Comparison with Other Benzoxazole Derivatives

This compound is part of a family of benzoxazole derivatives with varying structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,3-Benzoxazole | No fluorine substitution | Antimicrobial |

| 2-Amino-1,3-benzoxazole | Amino group at position 2 | Anticancer |

| 4-Chloro-1,3-benzoxazol-2(3H)-one | Chlorine instead of fluorine | Antiparasitic |

作用机制

The mechanism of action of 4-Fluoro-1,3-benzoxazol-2(3H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, altering their function and leading to the observed effects.

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Halogen Effects

5-Chloro-1,3-benzoxazol-2(3H)-one (Chlorzoxazone)

- Structure : Chlorine at the 5-position (vs. fluorine at 4-position) .

- Activity: Clinically used as a muscle relaxant, targeting the central nervous system.

- Physicochemical Properties : Molecular weight 169.56 g/mol (vs. 153.11 g/mol for 4-fluoro derivative), with higher lipophilicity (ClogP ~1.8 vs. ~1.3 for 4-fluoro) .

6-Bromo-1,3-benzoxazol-2(3H)-one

- Structure : Bromine at the 6-position .

- Activity: Exhibits antimicrobial properties, with bromine’s polarizability enhancing interactions with bacterial targets. However, cytotoxicity in normal cells limits therapeutic utility .

6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-one Derivatives

Functional Group Modifications

3-[[4-(4-Methylphenyl)piperazin-1-yl]methyl]-1,3-benzoxazol-2(3H)-one (BzO-1)

- Structure : Piperazine-methyl group at the 3-position .

- Activity : Enhanced solubility and bioavailability due to the basic piperazine group. Demonstrated antioxidant properties (e.g., DPPH radical scavenging activity ~70% at 100 μM) .

3-(Piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one

生物活性

Overview

4-Fluoro-1,3-benzoxazol-2(3H)-one is a fluorinated derivative of benzoxazole, a heterocyclic compound known for its diverse biological activities. The introduction of a fluorine atom at the 4-position significantly alters the compound's chemical properties and enhances its biological activity. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

The structure of this compound can be represented as follows:

This compound features a benzene ring fused to a five-membered ring containing nitrogen and oxygen. The presence of fluorine enhances its lipophilicity and stability, which are critical for biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit various bacterial strains through mechanisms such as disrupting quorum sensing (QS) pathways. In vitro studies have shown that this compound can effectively reduce biofilm formation and virulence factor production in Pseudomonas aeruginosa, making it a candidate for developing new anti-pathogenic drugs .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells. Notably, its IC50 values indicate a higher potency compared to non-fluorinated analogs:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT-116 (colon adenocarcinoma) | 0.9 |

| Non-fluorinated analog | HCT-116 | >1.5 |

These findings suggest that the incorporation of fluorine enhances the compound's ability to induce apoptosis in cancer cells by activating caspase pathways .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit key enzymes involved in inflammatory pathways or disrupt cellular signaling cascades essential for cancer cell survival .

Study on Antimicrobial Activity

In a study assessing the QS inhibitory effects of various benzoxazole derivatives, this compound was found to significantly inhibit elastase production and swarming motility in Pseudomonas aeruginosa. This suggests its potential use as an adjunct therapy alongside traditional antibiotics to combat resistant bacterial strains .

Study on Anticancer Effects

Another study evaluated the anticancer properties of this compound using a nude mouse model with HCT-116 xenografts. The results demonstrated that treatment with this compound led to reduced tumor growth without significant toxicity to the host, indicating its therapeutic promise .

常见问题

Q. What are the standard synthetic routes for 4-Fluoro-1,3-benzoxazol-2(3H)-one, and how are reaction conditions optimized?

The synthesis typically involves cyclization of substituted 2-aminophenol derivatives with urea or carbonylating agents. For example, 5-chloro derivatives are prepared by refluxing 2-amino-4-chlorophenol with urea in dimethylformamide (DMF) at 60°C for 3 hours, followed by precipitation in ice water . Optimization includes solvent choice (e.g., DMF or acetonitrile) and temperature control to enhance yield and purity. Reflux conditions (e.g., 60–80°C) are critical for complete cyclization .

Q. Which spectroscopic techniques are used to characterize this compound, and what structural data are obtained?

Key techniques include:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorine at C4) and aromatic proton environments. For example, fluorine deshields adjacent protons, causing distinct splitting .

- Elemental analysis : Validates molecular composition (C/F/N/O ratios).

- IR spectroscopy : Identifies carbonyl stretches (~1750 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- Mass spectrometry : Provides molecular ion peaks (e.g., [M+H]+ at m/z 168 for C₇H₄FNO₂) .

Q. What in vitro antimicrobial screening models are used for this compound derivatives, and what MIC values are observed?

The cup-plate method and microbroth dilution are standard. For example, derivatives show activity against Micrococcus luteus (MIC = 31.25 µg/mL) and Staphylococcus aureus (MIC = 62.5 µg/mL) . Gram-positive bacteria are prioritized due to the compound’s limited penetration into Gram-negative outer membranes. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) ensure assay validity .

Advanced Research Questions

Q. How does fluorine substitution at the 4-position influence electronic properties and bioactivity?

Fluorine’s electronegativity increases the compound’s polarity, enhancing interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase). This substitution also improves metabolic stability by resisting oxidative degradation. SAR studies show that 4-fluoro derivatives exhibit 2–4× lower MICs against M. luteus compared to non-fluorinated analogs, likely due to enhanced hydrogen bonding with target proteins .

Q. What strategies improve yields of N-alkylated derivatives under microwave-assisted synthesis?

Microwave irradiation reduces reaction times (30–60 minutes vs. 3–6 hours conventionally) and improves regioselectivity. Key parameters:

- Solvent : Polar aprotic solvents (e.g., DMF) enhance dipole interactions.

- Temperature : 80–100°C optimizes alkylation without side reactions.

- Catalyst : K₂CO₃ or Cs₂CO₃ facilitates deprotonation of the benzoxazolone NH group. Yields >80% are achieved for 3-benzyl derivatives using these conditions .

Q. How can computational methods predict target interactions of this compound derivatives?

Molecular docking (AutoDock Vina, Glide) models interactions with bacterial targets like DNA gyrase or penicillin-binding proteins. Key steps:

- Protein preparation : Retrieve crystal structures (PDB ID: 1KZN for E. coli gyrase).

- Ligand optimization : DFT calculations (B3LYP/6-31G*) refine the compound’s geometry.

- Docking validation : Compare binding scores (ΔG) with known inhibitors. Studies correlate docking scores with experimental MICs, identifying hydrophobic pockets as critical binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。